(2E)-3-(4-chlorophenyl)-2-methylprop-2-enal
Description
Structure
3D Structure
Properties
CAS No. |
51791-27-6 |
|---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C10H9ClO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-7H,1H3/b8-6+ |
InChI Key |
IQJAMSUNWQAPAF-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)Cl)/C=O |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C=O |
Purity |
95 |
Origin of Product |
United States |
Computational and Theoretical Investigations of 2e 3 4 Chlorophenyl 2 Methylprop 2 Enal
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key properties of a molecule.
Density Functional Theory (DFT) Studies on Ground State Properties
A typical output of a DFT study on the ground state properties of (2E)-3-(4-chlorophenyl)-2-methylprop-2-enal would include a table of optimized geometric parameters.
Illustrative Data Table: Calculated Ground State Properties of this compound using DFT
| Parameter | Value |
| Total Energy (Hartree) | Value would be here |
| Dipole Moment (Debye) | Value would be here |
| C=O Bond Length (Å) | Value would be here |
| C=C Bond Length (Å) | Value would be here |
| C-Cl Bond Length (Å) | Value would be here |
| C-C-C Bond Angle (°) | Value would be here |
Note: The values in this table are for illustrative purposes to show the type of data that would be generated from a DFT study.
HOMO-LUMO Analysis and its Implications for Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. A small HOMO-LUMO gap generally suggests higher reactivity.
From the HOMO and LUMO energy values, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index.
Illustrative Data Table: HOMO-LUMO Analysis and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | Value would be here |
| LUMO Energy | Value would be here |
| HOMO-LUMO Gap | Value would be here |
| Ionization Potential | Value would be here |
| Electron Affinity | Value would be here |
| Chemical Potential (μ) | Value would be here |
| Hardness (η) | Value would be here |
| Electrophilicity Index (ω) | Value would be here |
Note: The values in this table are for illustrative purposes to show the type of data that would be generated from a HOMO-LUMO analysis.
Electrostatic Potential (ESP) Surface Analysis
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The ESP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the ESP surface would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential around the hydrogen atoms.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles evolve.
For this compound, MD simulations would be used to explore its conformational landscape. This involves identifying the different stable conformations (rotational isomers) of the molecule and the energy barriers between them. Furthermore, MD simulations can be used to study solvation effects by explicitly including solvent molecules in the simulation box. This allows for the investigation of how the solvent influences the conformational preferences and dynamics of the solute molecule.
Theoretical Studies of Reaction Mechanisms and Energy Profiles
Theoretical studies can provide a detailed understanding of the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states.
Computational Elucidation of Transition States and Intermediates
A key aspect of studying reaction mechanisms is the identification and characterization of transition states and intermediates. Transition states are the highest energy points along the reaction coordinate, while intermediates are metastable species that are formed and consumed during the reaction. Computational methods, such as DFT, can be used to locate these critical points on the potential energy surface and to calculate their energies. This information is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. For a hypothetical reaction involving this compound, computational studies could elucidate the step-by-step mechanism and provide a quantitative energy profile.
Illustrative Data Table: Calculated Energy Profile for a Hypothetical Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | Value would be here |
| Intermediate | Value would be here |
| Transition State 2 | Value would be here |
| Products | Value would be here |
Note: The values in this table are for illustrative purposes to show the type of data that would be generated from a reaction mechanism study.
In Silico Design of Novel Derivatives and Analogs Based on this compound
The rational design of novel derivatives and analogs of the lead compound, this compound, is a critical step in the optimization of its potential therapeutic properties. In silico methods, which utilize computational power to model and predict molecular interactions, offer a rapid and cost-effective approach to identifying promising new chemical entities with enhanced activity, selectivity, and pharmacokinetic profiles. These computational strategies are centered on understanding the structure-activity relationships (SAR) of the parent molecule to guide the design of improved analogs.
The process of in silico design often begins with the identification of a biological target, such as an enzyme or receptor, that is implicated in a particular disease state. youtube.com Molecular docking studies are then employed to predict the binding orientation and affinity of this compound within the active site of this target. tandfonline.com This provides valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of the compound.
Once a reliable docking pose is established, various in silico strategies can be used to design novel derivatives. These strategies include:
Scaffold Hopping: This involves replacing the core chemical scaffold of the lead compound with a different but functionally equivalent one. nih.gov This can lead to the discovery of novel chemotypes with improved properties.
Bioisosteric Replacement: This technique involves the substitution of certain functional groups with other groups that have similar physical or chemical properties. This can be used to fine-tune the electronic and steric properties of the molecule to enhance its interaction with the target.
Fragment-Based Drug Design: In this approach, small molecular fragments that are known to bind to the target are identified and then linked together to create a larger, more potent molecule.
Molecular dynamics (MD) simulations can be subsequently performed on the most promising designed derivatives to assess the stability of the ligand-protein complex over time. nih.gov These simulations provide a more dynamic picture of the binding process and can help to identify key residues that are critical for ligand recognition.
The following table provides a hypothetical example of how in silico design could be applied to generate novel derivatives of this compound and predict their potential for improved biological activity based on docking scores. A lower docking score generally indicates a more favorable binding affinity.
| Derivative ID | Modification | Rationale | Predicted Docking Score (kcal/mol) |
|---|---|---|---|
| Parent Compound | This compound | Baseline | -7.5 |
| Derivative 1 | Replacement of 4-chloro group with 4-fluoro group | Improve metabolic stability and alter electronic properties | -7.8 |
| Derivative 2 | Replacement of 4-chloro group with 4-methoxy group | Introduce a hydrogen bond donor and alter polarity | -8.2 |
| Derivative 3 | Addition of a hydroxyl group to the phenyl ring (position 3) | Introduce a potential hydrogen bond interaction | -8.5 |
| Derivative 4 | Replacement of the methyl group with an ethyl group | Explore steric effects in the binding pocket | -7.2 |
| Derivative 5 | Replacement of the phenyl ring with a pyridine (B92270) ring | Introduce a nitrogen atom for potential hydrogen bonding and improved solubility | -8.9 |
The data presented in the table illustrates how computational predictions can guide the selection of derivatives for synthesis and further biological evaluation. For instance, Derivatives 2, 3, and 5 show improved predicted binding affinities compared to the parent compound, making them high-priority candidates for further investigation.
Future Directions and Emerging Research Avenues for 2e 3 4 Chlorophenyl 2 Methylprop 2 Enal
Development of Green Chemistry Approaches for its Synthesis
The increasing demand for environmentally benign chemical processes has spurred research into green chemistry approaches for the synthesis of complex organic molecules. For a compound like (2E)-3-(4-chlorophenyl)-2-methylprop-2-enal, future research is likely to focus on methods that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the application of heterogeneous catalysis in condensation reactions. For instance, the Knoevenagel condensation, a classic method for forming carbon-carbon double bonds, can be made more sustainable by replacing traditional homogeneous basic catalysts with solid catalysts like zeolites. nih.govucl.ac.uk These materials offer the advantages of easy separation from the reaction mixture, potential for regeneration and reuse, and the ability to tune the basicity of active sites to favor the desired product formation. nih.govucl.ac.uk
Another green approach involves visible-light-promoted organocatalytic aerobic oxidation . This method could be applied to the synthesis of α,β-unsaturated aldehydes from their corresponding silyl enol ethers using a cheap organic dye as a photosensitizer and oxygen from the air as the oxidant. whiterose.ac.uk This strategy avoids the use of stoichiometric and often toxic heavy metal oxidants, aligning with the principles of green chemistry.
Furthermore, biocatalysis presents a powerful tool for the sustainable synthesis of this compound. Enzymes such as P450 monooxygenases and other oxidases are capable of performing highly selective oxidations under mild conditions. rsc.orgresearchgate.net Research into engineered enzymes could lead to biocatalytic routes for the allylic oxidation of a suitable precursor alcohol, offering high chemo- and stereo-selectivity while operating in aqueous media. rsc.orgresearchgate.net
| Green Synthesis Approach | Potential Advantages | Relevant Precursor Type |
| Heterogeneous Catalysis (e.g., Zeolites) | Reusability, reduced waste, tunable reactivity | Aldehydes and active methylene compounds |
| Visible-Light Photocatalysis | Use of renewable light energy, aerobic oxidation | Silyl enol ethers |
| Biocatalysis (e.g., P450s, Oxidases) | High selectivity, mild reaction conditions, aqueous media | Allylic alcohols |
Exploration of Novel Catalytic Systems for this compound Transformations
The reactivity of the conjugated system and the aldehyde group in this compound makes it a prime candidate for a variety of catalytic transformations. Future research will likely focus on the development of novel catalytic systems to achieve high efficiency, selectivity, and functional group tolerance.
Photocatalysis is an emerging field with significant potential. For example, phosphorous-tailored graphitic-like carbon nitride, a metal-free polymeric photocatalyst, has shown enhanced activity and selectivity in the oxidation of cinnamyl alcohol to cinnamaldehyde (B126680). ucl.ac.uk This suggests that similar photocatalytic systems could be developed for the synthesis and subsequent transformations of this compound under mild, light-driven conditions.
Nanocatalysis offers another exciting frontier. Supported gold and palladium nanoparticles have demonstrated high activity in the selective oxidation of allylic alcohols. whiterose.ac.ukbeilstein-journals.org The catalytic performance of these materials is highly dependent on particle size, the nature of the support, and the metal-support interaction. Future work could involve the design of tailored nanocatalysts for specific transformations of this compound, such as selective hydrogenations or oxidations.
The selective hydrogenation of the C=O bond versus the C=C bond in α,β-unsaturated aldehydes is a significant challenge. Intermetallic compounds , such as those based on cobalt and gallium or indium, have shown remarkable selectivity for the hydrogenation of the carbonyl group in cinnamaldehyde. rsc.org Density functional theory (DFT) calculations have suggested that the electropositive element in these intermetallics acts as an active site that facilitates the adsorption of the polarized C=O bond. rsc.org This points towards a promising research direction for the selective reduction of this compound to the corresponding allylic alcohol.
Organocatalysis continues to be a powerful tool for asymmetric synthesis. The combination of transition metal catalysis and organocatalysis has led to novel methods for the enantioselective β-alkylation of α,β-unsaturated aldehydes. researchgate.netflinders.edu.au Such synergistic catalytic systems could be employed to introduce chiral centers into derivatives of this compound, opening up possibilities for the synthesis of new biologically active compounds.
| Catalytic System | Potential Transformation | Key Advantages |
| Photocatalysts (e.g., P-doped g-C3N4) | Selective oxidation/synthesis | Metal-free, light-driven, environmentally friendly |
| Nanocatalysts (e.g., Au, Pd) | Selective oxidation, hydrogenation | High activity, tunable selectivity |
| Intermetallic Compounds (e.g., Co-Ga) | Selective C=O hydrogenation | High selectivity for unsaturated alcohols |
| Synergistic Organocatalysis | Asymmetric β-functionalization | Enantioselective C-C bond formation |
Advanced Computational Modeling for Predictive Reactivity and Material Applications
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, advanced computational modeling will play a crucial role in guiding future research.
Density Functional Theory (DFT) studies can provide deep insights into the electronic structure and reactivity of the molecule. eubopen.orgresearchgate.net By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies, researchers can predict the most likely sites for nucleophilic and electrophilic attack, as well as the stability of potential intermediates and transition states in various reactions. eubopen.orgnih.gov This information is invaluable for designing new synthetic routes and understanding reaction mechanisms.
In silico design and molecular docking are powerful techniques for exploring the potential biological applications of this compound and its derivatives. nih.govwhiterose.ac.ukrsc.org By modeling the interaction of these compounds with the active sites of enzymes and receptors, it is possible to predict their potential as inhibitors or modulators of biological pathways. whiterose.ac.ukbeilstein-journals.org For example, docking studies have been used to investigate the binding of cinnamaldehyde-chalcone derivatives to succinate dehydrogenase, a key enzyme in cellular respiration, highlighting their potential as anti-cancer agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models offer a statistical approach to correlate the structural features of a series of compounds with their biological activity or physical properties. studylib.netnih.gov By developing QSAR models for derivatives of this compound, it would be possible to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties. nih.gov
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Reaction mechanism and reactivity | Electronic structure, transition states, reaction pathways |
| Molecular Docking | Drug discovery, materials science | Binding affinities, interaction modes with target proteins |
| QSAR | Predictive toxicology and pharmacology | Biological activity, toxicity based on molecular descriptors |
Integration of this compound into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, enhanced reaction control, and accelerated discovery. The synthesis and transformation of this compound are well-suited for these modern technologies.
Flow chemistry in microreactors provides precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.orgmdpi.com This level of control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. beilstein-journals.orgnih.gov For example, aldol condensations, a key reaction for the synthesis of α,β-unsaturated aldehydes, have been successfully performed in flow, demonstrating significant rate enhancements compared to batch processes. beilstein-journals.org The synthesis of this compound via a continuous flow aldol condensation could offer a scalable and efficient manufacturing process.
Automated synthesis platforms are revolutionizing the way chemical research is conducted. researchgate.netnih.gov These systems can perform high-throughput screening of reaction conditions, enabling the rapid optimization of synthetic routes. nih.gov For transformations involving this compound, an automated platform could be used to systematically explore a wide range of catalysts, solvents, and temperatures to identify the optimal conditions for a desired reaction, such as a Heck coupling to further functionalize the molecule. researchgate.netacs.org
The integration of online analytical techniques, such as NMR and mass spectrometry, into automated synthesis systems allows for real-time reaction monitoring and data-driven decision-making. researchgate.net This creates a closed-loop optimization process where the platform can autonomously adjust reaction parameters to maximize yield or selectivity. The development of such an integrated system for the synthesis and derivatization of this compound would represent a significant step towards the rapid discovery of new materials and functional molecules.
| Technology | Key Advantages | Potential Application for this compound |
| Flow Chemistry/Microreactors | Enhanced heat/mass transfer, improved safety, scalability | Continuous synthesis via aldol condensation, selective transformations |
| Automated Synthesis Platforms | High-throughput screening, rapid optimization | Optimization of catalytic reactions (e.g., Heck, Suzuki couplings) |
| Integrated Analytical Tools | Real-time monitoring, data-driven optimization | Autonomous optimization of synthesis and derivatization |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-(4-chlorophenyl)-2-methylprop-2-enal, and how can reaction conditions be optimized to improve yield?
- The synthesis typically involves aldol condensation between 4-chlorobenzaldehyde and methyl-substituted acetaldehyde derivatives under basic or acidic catalysis. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or THF), and stoichiometric ratios of reactants. Catalysts like NaOH or KOH are often used, but microwave-assisted synthesis may reduce reaction time and byproducts . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the E-isomer .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirms the E-configuration via coupling constants (J ≈ 12–16 Hz for trans double bonds) and aromatic substituent positions .
- X-ray crystallography : Resolves the planar geometry of the α,β-unsaturated aldehyde moiety and dihedral angles between the chlorophenyl and aldehyde groups (e.g., 6.5°–18.0° in similar compounds) .
- IR spectroscopy : Identifies the carbonyl stretch (~1680 cm⁻¹) and C=C stretching (~1600 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
- Stability tests indicate degradation under prolonged light exposure (UV) or high humidity. Recommended storage: dark, anhydrous environments at 4°C. Degradation products include oxidized derivatives (e.g., carboxylic acids) and dimerization byproducts, detectable via HPLC-MS .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and electronic properties?
- DFT calculations : Model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated aldehyde group is electrophilic, making it reactive toward Michael additions .
- Molecular docking : Screens potential biological targets (e.g., kinases or microbial enzymes) by analyzing binding affinities with active sites .
Q. How can structural modifications enhance its biological activity, and what are the trade-offs?
- Substitution patterns : Introducing electron-withdrawing groups (e.g., -NO₂) at the para position of the chlorophenyl ring increases antimicrobial potency but may reduce solubility. Methoxy groups improve bioavailability but lower thermal stability .
- Hybrid analogs : Conjugation with triazole or thiazole moieties (e.g., as in ) enhances anticancer activity by promoting DNA intercalation .
Q. How do contradictory results in biological assays (e.g., IC50 variability) arise, and how can they be resolved?
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains affect IC50 values. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) .
- Solvent effects : DMSO concentrations >0.1% may inhibit enzyme activity. Use PBS or culture media for dilution .
Methodological Challenges
Q. What experimental designs mitigate limitations in pollution or degradation studies involving this compound?
- Sample stabilization : Continuous cooling (4°C) during long-term experiments prevents organic degradation .
- Hyperspectral imaging (HSI) : Monitors real-time degradation without physical contact, reducing contamination risks .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Single-crystal XRD : Determines absolute configuration and validates E/Z isomerism. For example, the C=C bond length (1.34 Å) and torsion angles confirm the E-configuration .
Key Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
